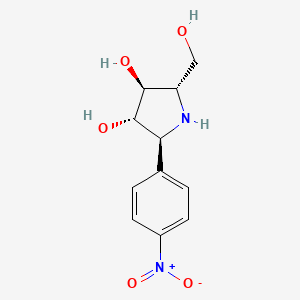
1,2-DIIODO-4,5-(DIDODECYLOXY)BENZENE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-DIIODO-4,5-(DIDODECYLOXY)BENZENE is a chemical compound with the molecular formula C30H52O2I2 It is characterized by the presence of two iodine atoms and two dodecyloxy groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1,2-DIIODO-4,5-(DIDODECYLOXY)BENZENE typically involves the iodination of 1,2-(DIDODECYLOXY)BENZENE. . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
1,2-DIIODO-4,5-(DIDODECYLOXY)BENZENE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki reaction, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-DIIODO-4,5-(DIDODECYLOXY)BENZENE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into its potential use in drug development and delivery systems is ongoing.
Mécanisme D'action
The mechanism of action of 1,2-DIIODO-4,5-(DIDODECYLOXY)BENZENE involves its interaction with molecular targets through its iodine atoms and dodecyloxy groups. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures. The pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1,2-DIIODO-4,5-(DIDODECYLOXY)BENZENE can be compared with other similar compounds, such as:
1,4-Diiodobenzene: Used in similar substitution and coupling reactions but lacks the dodecyloxy groups.
1,2-Diiodobenzene: Similar in structure but without the dodecyloxy groups, leading to different chemical properties and applications.
The presence of dodecyloxy groups in this compound makes it unique, providing additional sites for chemical reactions and influencing its solubility and reactivity.
Propriétés
Numéro CAS |
181144-60-5 |
|---|---|
Formule moléculaire |
C30H52I2O2 |
Poids moléculaire |
698.553 |
Nom IUPAC |
1,2-didodecoxy-4,5-diiodobenzene |
InChI |
InChI=1S/C30H52I2O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-25-27(31)28(32)26-30(29)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
Clé InChI |
NOGHTCGPTNOTAD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1OCCCCCCCCCCCC)I)I |
Synonymes |
1,2-DIIODO-4,5-(DIDODECYLOXY)BENZENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


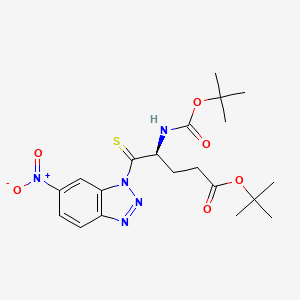
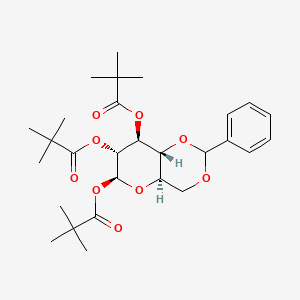
![Methyl 4-[(1S)-2-chloro-1-hydroxyethyl]benzoate](/img/structure/B573498.png)
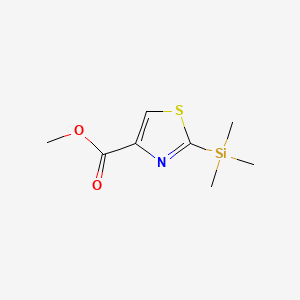
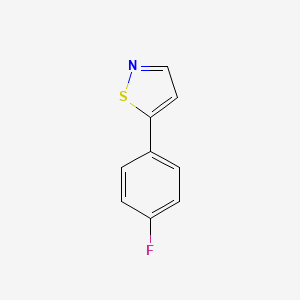
![[Ala92]-Peptide 6](/img/structure/B573502.png)
